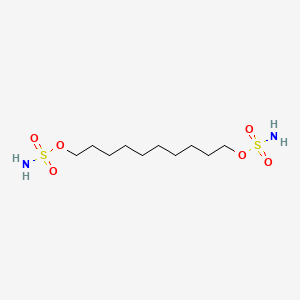

Decane-1,10-Diyl Disulfamate

Description

Properties

CAS No. |

60548-61-0 |

|---|---|

Molecular Formula |

C10H24N2O6S2 |

Molecular Weight |

332.4 g/mol |

IUPAC Name |

10-sulfamoyloxydecyl sulfamate |

InChI |

InChI=1S/C10H24N2O6S2/c11-19(13,14)17-9-7-5-3-1-2-4-6-8-10-18-20(12,15)16/h1-10H2,(H2,11,13,14)(H2,12,15,16) |

InChI Key |

XPDWKENHTJHZSC-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCCOS(=O)(=O)N)CCCCOS(=O)(=O)N |

Other CAS No. |

60548-61-0 |

Origin of Product |

United States |

Reaction with Sulfamoyl Chloride:

A prevalent method for the synthesis of sulfamates is the reaction of an alcohol with sulfamoyl chloride (H₂NSO₂Cl) in the presence of a base. For Decane-1,10-diyl disulfamate, this involves a two-step nucleophilic substitution reaction where both primary alcohol groups of 1,10-decanediol (B1670011) react.

The proposed mechanism proceeds as follows:

Step 1: First Sulfamoylation. The reaction is typically carried out in a polar aprotic solvent such as N,N-dimethylacetamide (DMA). An organic base, like pyridine (B92270) or triethylamine, is often added to neutralize the hydrochloric acid byproduct. The oxygen atom of one of the hydroxyl groups of 1,10-decanediol acts as a nucleophile, attacking the electrophilic sulfur atom of sulfamoyl chloride. This is followed by the departure of the chloride ion and deprotonation of the oxonium ion intermediate by the base to yield 10-hydroxydecyl sulfamate (B1201201).

Step 2: Second Sulfamoylation. The remaining hydroxyl group of 10-hydroxydecyl sulfamate then undergoes the same reaction with a second equivalent of sulfamoyl chloride to form the final product, this compound.

HO-(CH₂)₁₀-OH + 2 H₂NSO₂Cl → H₂NSO₂O-(CH₂)₁₀-OSO₂NH₂ + 2 HCl

Table 1: Key Steps in the Sulfamoylation of 1,10-Decanediol with Sulfamoyl Chloride

| Step | Reactants | Intermediate/Product | Mechanism Type |

|---|---|---|---|

| 1 | 1,10-Decanediol, Sulfamoyl Chloride | 10-Hydroxydecyl sulfamate | Nucleophilic Acyl Substitution |

Catalytic Sulfamoylation with Activated Aryl Sulfamates:

An alternative and often milder method for sulfamoylation involves the use of activated aryl sulfamates, such as pentachlorophenyl sulfamate (B1201201) (PCPS) or pentafluorophenyl sulfamate (PFPS), in the presence of a catalytic amount of a base like N-methylimidazole (NMI). organic-chemistry.org This method avoids the use of the often unstable and reactive sulfamoyl chloride.

The mechanistic pathway for this catalytic reaction is proposed to involve the formation of a highly reactive "aza-sulfene" intermediate (HNSO₂). organic-chemistry.orgacs.org

Step 1: Formation of the Aza-Sulfene Intermediate. The catalyst, N-methylimidazole, deprotonates the donor aryl sulfamate. This is followed by the elimination of the corresponding phenolate (B1203915) (e.g., pentachlorophenolate), generating the transient aza-sulfene intermediate.

Step 2: Nucleophilic Attack by the Alcohol. The hydroxyl group of 1,10-decanediol (B1670011) then acts as a nucleophile, attacking the sulfur atom of the aza-sulfene intermediate. This reaction occurs sequentially for both hydroxyl groups to yield Decane-1,10-diyl disulfamate. This method offers high selectivity for primary alcohols. organic-chemistry.org

Chemical Transformations: Inhibition of Carbonic Anhydrase

This compound is a known inhibitor of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. acs.orgacs.orgnih.gov The inhibitory action of sulfamates, including bis-sulfamates, is a key chemical transformation that involves direct interaction with the enzyme's active site.

The catalytic mechanism of carbonic anhydrase involves a zinc-bound hydroxide (B78521) ion that acts as a nucleophile, attacking a molecule of carbon dioxide. nih.gov Sulfamate inhibitors mimic the transition state of this reaction.

The mechanism of inhibition by this compound is understood to be as follows:

Binding to the Zinc Ion. The sulfamate group (-OSO₂NH₂) of the inhibitor binds directly to the Zn²⁺ ion located in the active site of the carbonic anhydrase. acs.org The nitrogen atom of the deprotonated sulfamate (H₂NSO₂⁻) coordinates to the zinc ion, displacing the zinc-bound water molecule or hydroxide ion that is essential for the enzyme's catalytic activity.

Hydrogen Bonding Network. The bound inhibitor is further stabilized by a network of hydrogen bonds with amino acid residues in the active site. For instance, the oxygen atoms of the sulfamate group can form hydrogen bonds with the side chain of Threonine 199 (Thr199). acs.org

Role of the Aliphatic Chain. The long, flexible 10-carbon aliphatic chain of this compound can adopt various conformations within the active site cavity, potentially interacting with hydrophobic residues and influencing the inhibitor's affinity and isoform selectivity. acs.org Studies on bis-sulfamates with varying linker lengths have shown that those with 8 or 10 carbon atoms exhibit high affinity for the tumor-associated isoform CA IX over the ubiquitous CA II. acs.org The ability of the second sulfamate group to interact with other regions of the active site or the enzyme surface can contribute to this selectivity.

Table 2: Mechanistic Details of Carbonic Anhydrase Inhibition by this compound

| Feature | Description | Key Interacting Components |

|---|---|---|

| Binding Mode | The sulfamate group coordinates to the active site Zn²⁺ ion. | Zn²⁺, Sulfamate group (-SO₂NH₂) |

| Enzyme-Inhibitor Complex Stabilization | Formation of hydrogen bonds between the inhibitor and active site residues. | Thr199, Gln92, other active site residues |

| Role of the Decane (B31447) Linker | The aliphatic chain interacts with hydrophobic pockets in the active site, influencing isoform selectivity. | Hydrophobic amino acid residues |

Advanced Spectroscopic and Structural Characterization Studies

High-Resolution Spectroscopic Analysis of Decane-1,10-Diyl Disulfamate

High-resolution spectroscopic techniques are indispensable for the unambiguous structural elucidation and characterization of organic molecules. In the case of this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), and mass spectrometry provides a comprehensive understanding of its molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic compounds by mapping the carbon and hydrogen framework. For this compound, ¹H and ¹³C NMR spectroscopy would provide key insights into its symmetric long-chain aliphatic structure and the environment of the sulfamate (B1201201) functional groups.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The protons of the decane (B31447) chain would give rise to distinct signals. The protons on the carbons directly attached to the sulfamate oxygen atoms (C1 and C10) would be the most deshielded and are expected to appear as a triplet at a downfield chemical shift, typically in the range of 4.0-4.5 ppm. The protons of the adjacent methylene (B1212753) groups (C2 and C9) would appear as a quintet, and the remaining methylene protons (C3-C8) would likely overlap, forming a broad multiplet in the more upfield aliphatic region (around 1.2-1.7 ppm). The protons of the -NH₂ group of the sulfamate would appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration. The integration of these peaks would correspond to the number of protons in each unique environment.

¹³C NMR Spectroscopy: The carbon NMR spectrum will also reflect the molecule's symmetry. Due to the symmetrical nature of the decane chain, only five distinct carbon signals are expected. The carbons directly bonded to the electronegative oxygen of the sulfamate group (C1 and C10) would be the most deshielded and appear furthest downfield. The other carbons of the decane chain (C2-C5) would show distinct signals in the aliphatic region of the spectrum. The chemical shifts would incrementally decrease as the distance from the sulfamate group increases.

Predicted NMR Data for this compound:

| Assignment | ¹H NMR Chemical Shift (ppm, predicted) | ¹³C NMR Chemical Shift (ppm, predicted) |

| H-1, H-10 | ~ 4.2 (triplet) | ~ 70 |

| H-2, H-9 | ~ 1.7 (quintet) | ~ 30 |

| H-3, H-8 | ~ 1.4 (multiplet) | ~ 26 |

| H-4, H-7 | ~ 1.3 (multiplet) | ~ 29 |

| H-5, H-6 | ~ 1.3 (multiplet) | ~ 29.5 |

| -NH₂ | Variable (broad singlet) | - |

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by the characteristic absorption bands of the sulfamate and alkane functional groups. The N-H stretching vibrations of the primary amine in the sulfamate group are expected to appear as two distinct bands in the region of 3300-3400 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfamate group would give rise to strong absorption bands around 1350 cm⁻¹ and 1150 cm⁻¹, respectively. The S-O and C-O stretching vibrations would also be present. The C-H stretching vibrations of the decane chain would be observed just below 3000 cm⁻¹, and the C-H bending vibrations would appear around 1465 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The S=O stretching vibrations are also expected to be visible in the Raman spectrum. The symmetric C-C stretching vibrations of the long aliphatic chain would likely produce a strong Raman signal.

Characteristic Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | IR Frequency (cm⁻¹, predicted) | Raman Frequency (cm⁻¹, predicted) |

| N-H | Symmetric & Asymmetric Stretch | 3400-3300 (two bands) | Weak |

| C-H (alkane) | Stretch | 2950-2850 | Strong |

| S=O | Asymmetric Stretch | ~1350 | Moderate |

| S=O | Symmetric Stretch | ~1150 | Strong |

| C-O | Stretch | ~1000 | Moderate |

| S-O | Stretch | ~850 | Moderate |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

For this compound, the molecular ion peak [M]⁺ would be observed at m/z corresponding to its molecular weight. The fragmentation of the molecular ion would likely proceed through cleavage of the C-O and S-O bonds. A common fragmentation pathway for sulfamate esters involves the loss of the sulfamate group (SO₃NH₂). Therefore, a significant peak corresponding to the loss of one sulfamate group would be expected. Cleavage of the decane chain would also occur, leading to a series of fragment ions separated by 14 mass units (corresponding to CH₂ groups). The fragmentation pattern of aliphatic amines often involves alpha-cleavage, which in this case would be adjacent to the oxygen atom.

Predicted Key Fragments in the Mass Spectrum of this compound:

| m/z (predicted) | Fragment Identity |

| 332 | [M]⁺ (Molecular Ion) |

| 235 | [M - SO₃NH₂]⁺ |

| Various | [CₙH₂ₙ₊₁]⁺ (Alkane chain fragments) |

X-ray Crystallographic Investigations of this compound and Related Bis-Sulfamate Analogues

For instance, studies on steroidal bis-sulfamate analogues, such as 2-methoxyestradiol-3,17-O,O-bis-sulfamate, have been reported. researchgate.net These studies reveal details about the conformation of the sulfamate groups and their involvement in intermolecular interactions, such as hydrogen bonding. researchgate.net In the crystal structure of 2-methoxyestradiol-3,17-O,O-bis-sulfamate hemihydrate, the sulfamate groups were found to be involved in hydrogen bonding networks with water molecules. researchgate.net

For a linear molecule like this compound, it is anticipated that in the crystalline state, the long aliphatic chains would pack in a regular, extended conformation, likely stabilized by van der Waals forces. The polar sulfamate end groups would be expected to participate in extensive intermolecular hydrogen bonding, with the -NH₂ groups acting as hydrogen bond donors and the sulfonyl oxygens acting as acceptors. This could lead to the formation of layered structures or complex three-dimensional networks, which would significantly influence the physical properties of the solid material.

Chromatographic and Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the purification and purity assessment of synthesized compounds. For a polar, non-volatile compound like this compound, High-Performance Liquid Chromatography (HPLC) would be the most suitable technique.

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would likely be effective for the analysis of this compound. A C18 column could be used as the stationary phase, with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile or methanol. Gradient elution, where the proportion of the organic solvent is gradually increased, would likely be necessary to achieve good separation and peak shape. Detection could be achieved using a UV detector at a low wavelength or, more universally, with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS). The retention time of the compound would be characteristic under specific chromatographic conditions, and the peak area would be proportional to its concentration, allowing for quantitative analysis and purity determination. Ion-pairing chromatography could also be explored to improve retention and peak shape, especially given the polar nature of the sulfamate groups. nih.gov

Gas Chromatography (GC): Due to its high molecular weight and low volatility, this compound is not amenable to direct analysis by Gas Chromatography (GC) without derivatization.

Computational Chemistry and Theoretical Modeling of Decane 1,10 Diyl Disulfamate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure of a molecule. These calculations can elucidate a variety of molecular properties, including the distribution of electron density, molecular orbital energies, and electrostatic potential. For Decane-1,10-diyl disulfamate, methods like Density Functional Theory (DFT) are particularly useful. aspbs.com

Detailed analysis of the electronic structure helps in understanding the molecule's reactivity. Key parameters derived from quantum chemical calculations include:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. For this compound, regions of negative potential, likely around the oxygen and nitrogen atoms of the sulfamate (B1201201) groups, indicate sites susceptible to electrophilic attack and are important for forming hydrogen bonds with biological targets.

Atomic Charges: Calculating the partial charge on each atom helps to identify reactive sites. The sulfamate groups are expected to be highly polarized, contributing significantly to the molecule's interaction capabilities.

While specific published DFT studies on this compound are scarce, the general principles of quantum chemistry provide a robust framework for predicting its electronic properties and reactivity patterns. aspbs.com

Table 1: Computed Molecular Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₄N₂O₆S₂ | PubChem nih.gov |

| Molecular Weight | 332.4 g/mol | PubChem nih.gov |

| IUPAC Name | 10-sulfamoyloxydecyl sulfamate | PubChem nih.gov |

| XLogP3 | 1.3 | PubChem nih.gov |

| Hydrogen Bond Donors | 2 | PubChem nih.gov |

| Hydrogen Bond Acceptors | 6 | PubChem nih.gov |

| Rotatable Bond Count | 13 | PubChem nih.gov |

This table is interactive. Click on the headers to sort.

Molecular Dynamics Simulations of Conformational Landscapes

This compound possesses a flexible decane (B31447) linker, allowing it to adopt a multitude of conformations in solution. Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comua.ac.beencyclopedia.pub By simulating the molecule's dynamics, researchers can explore its conformational landscape and identify low-energy, stable conformations.

An MD simulation of this compound would typically involve placing the molecule in a simulated aqueous environment and calculating the forces between atoms using a classical force field. mdpi.comencyclopedia.pub The simulation would track the trajectory of each atom over a period ranging from nanoseconds to microseconds. encyclopedia.pub

Analysis of the MD trajectory can reveal:

Conformational Flexibility: The long aliphatic chain allows the two terminal sulfamate groups to be positioned at various distances and orientations relative to each other. This flexibility is critical for its ability to bind to different biological targets or adapt to the specific geometry of a binding site.

Dominant Conformations: By clustering the conformations from the simulation, it is possible to identify the most populated and energetically favorable shapes the molecule adopts. These dominant conformations are likely the ones that are biologically active.

Free Energy Landscapes: These landscapes provide a map of the conformational states and the energy barriers between them, offering a deeper understanding of the molecule's dynamic behavior. rsc.org

Software packages like GROMACS, AMBER, or CHARMM are commonly used for such simulations. mdpi.comencyclopedia.pub The insights gained are crucial for understanding how the molecule behaves in a biological system before it engages with its target.

Prediction of Interaction Potentials and Binding Modes for Biological Targets

This compound is a known inhibitor of carbonic anhydrases (CAs), a family of metalloenzymes. rcsb.org Computational docking and molecular dynamics simulations are pivotal in predicting and analyzing how this inhibitor interacts with the active sites of various CA isoforms.

The crystal structure of this compound in complex with human carbonic anhydrase II (hCA II) has been resolved (PDB ID: 3IBN), providing a detailed view of its binding mode. nih.govrcsb.org In this structure, the sulfamate group coordinates to the catalytic zinc ion in the active site, a canonical interaction for sulfamate-based inhibitors. The flexible decane chain extends out of the active site cavity. rcsb.org

Computational studies have expanded on this, predicting the binding modes with other isoforms, such as the tumor-associated hCA IX. rcsb.orgidrblab.net These studies reveal key interactions:

Coordination to Zinc: One of the sulfamate groups anchors the inhibitor to the Zn²⁺ ion within the enzyme's active site.

Hydrogen Bonding Network: The sulfamate moiety forms a network of hydrogen bonds with active site residues, such as Thr199 and Thr200 in hCA II, which stabilizes the complex. rcsb.org

Hydrophobic Interactions: The aliphatic decane chain interacts with hydrophobic residues lining the active site cleft. The length and flexibility of this chain can influence isoform selectivity. For instance, bis-sulfamates with 8 or 10 carbon atoms have shown a higher affinity for hCA IX compared to hCA II. rcsb.org

Table 2: Crystallographic Data for this compound in complex with hCA II (PDB: 3IBN)

| Parameter | Value |

| Resolution | 2.20 Å |

| R-Value Work | 0.187 |

| R-Value Free | 0.223 |

| Ligand ID | O60 |

Data sourced from RCSB PDB. rcsb.org

These computational predictions of interaction potentials are essential for explaining the observed inhibitory activity and for guiding the development of inhibitors with improved selectivity for specific CA isoforms. idrblab.netidrblab.netidrblab.netidrblab.net

Structure-Based Computational Design Approaches for Novel Analogues

The structural and mechanistic insights gained from computational studies of this compound provide a solid foundation for the rational design of novel analogues with enhanced properties. Structure-based drug design aims to create new molecules with higher affinity, greater selectivity, and improved pharmacokinetic profiles.

Using the known structure of the this compound-hCA II complex as a starting point, several computational strategies can be employed:

In Silico Modification: The decane linker can be computationally modified to explore the effects of chain length, rigidity, and the introduction of other functional groups. For example, introducing cyclic moieties or heteroatoms into the linker could constrain its conformation, potentially leading to higher affinity or selectivity for a specific isoform.

Fragment-Based Growth: Starting with the core sulfamate group anchored in the active site, computational methods can be used to "grow" new linkers and terminal groups fragment by fragment, optimizing interactions with the surrounding protein surface.

Virtual Screening: A library of virtual compounds, designed as analogues of this compound, can be rapidly screened through computational docking against the target protein structure. The best-scoring compounds can then be prioritized for chemical synthesis and experimental testing. idrblab.net

The goal of these approaches is to design new compounds that not only retain the essential zinc-binding sulfamate group but also feature modified linkers or second functional groups that can exploit specific differences in the active sites of various CA isoforms, thereby achieving higher selectivity.

Biochemical and Mechanistic Investigations of Bis Sulfamates

Enzyme Inhibition Studies by Sulfamate (B1201201) and Bis-Sulfamate Compounds

The sulfamate moiety is a recognized pharmacophore, and compounds incorporating this group, including bis-sulfamates, have been investigated for their ability to inhibit various enzyme systems.

Carbonic Anhydrase (CA) Inhibition Mechanisms and Selectivity

Sulfamates and their derivatives are established inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes. The primary mechanism of inhibition involves the direct coordination of the sulfamate group's nitrogen or oxygen atoms to the zinc ion (Zn²⁺) located in the enzyme's active site. acs.orgresearchgate.net This interaction disrupts the catalytic cycle of the enzyme, which is responsible for the reversible hydration of carbon dioxide.

Aliphatic bis-sulfamates, such as decane-1,10-diyl disulfamate, represent a distinct class of CA inhibitors. nih.gov Studies have shown that these compounds are potent, nanomolar inhibitors of several human (h) CA isoforms, including hCA II, hCA IX, and hCA XII. nih.gov A key finding is the observed selectivity of long-chain bis-sulfamates. Specifically, bis-sulfamates with aliphatic chains of 8 or 10 carbons, including this compound, exhibit a higher affinity for the tumor-associated isoform hCA IX compared to the ubiquitous cytosolic isoform hCA II. nih.gov This is in contrast to aliphatic monosulfamates, for which the opposite selectivity is observed. nih.gov The differences in inhibition profiles between bacterial β-CAs and human α-CAs suggest that it may be possible to design inhibitors that selectively target bacterial enzymes. nih.gov

Derivatives and Analogues of Decane 1,10 Diyl Disulfamate

Synthesis and Characterization of Structurally Modified Decane-1,10-Diyl Disulfamate Derivatives

While specific literature on the synthesis of derivatives of this compound is limited, the general synthesis of long-chain aliphatic and cyclic sulfamates provides a framework for how such modifications are achieved. The synthesis of these compounds often starts with a corresponding diol, which is then sulfamoylated. A common agent for this transformation is sulfamoyl chloride. researchgate.net

A key example in the synthesis of related aliphatic sulfamates is the development of busulfan (B1668071) analogues. Busulfan, or 1,4-butanediol (B3395766) dimethanesulfonate, is an alkylating agent used in chemotherapy. openmedicinalchemistryjournal.comaacrjournals.org Research into its analogues involves synthesizing various aliphatic dimethanesulfonates and sulfamates to improve efficacy and reduce toxicity. aacrjournals.org For instance, new derivatives of busulfan have been synthesized by conjugating it with acetylated carbohydrates like galactose. openmedicinalchemistryjournal.com The characterization of these new compounds involves spectroscopic methods to confirm the structure, such as FT-IR and NMR spectroscopy, as well as mass spectrometry. researchgate.net

The synthesis of polysulfamides, which contain repeating sulfamide (B24259) units, has also been explored through methods like Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) click polymerization. This allows for the structural modulation of the main chain by incorporating different aliphatic or aromatic amines. acs.org Such methods could theoretically be adapted to create novel polymers or oligomers derived from a this compound backbone.

Table 1: General Synthetic Approaches for Sulfamate (B1201201) Derivatives

| Precursor Type | Synthetic Method | Key Reagents | Resulting Derivative Class | Reference |

|---|---|---|---|---|

| Alcohols (Diols) | Direct Sulfamoylation | Sulfamoyl Chloride, NEt3 | Sulfamates / Bis-sulfamates | researchgate.netmdpi.com |

| 1,4-butanediol | Mesylation | Mesyl Chloride | Busulfan (Alkylating Agent) | openmedicinalchemistryjournal.com |

| AB-type Monomers | SuFEx Polymerization | Base (for deprotection) | Polysulfamides | acs.org |

| Alcohols and Amines | Sulfur(IV) Fluoride Exchange | N-methylimidazolium sulfinyl fluoride (MISF), Oxidizing Agent | Substituted Sulfamate Esters | researchgate.net |

Comparative Biochemical and Biophysical Analysis of Bis-Sulfamate Analogues

Extensive research has been conducted on the biochemical and biophysical properties of bis-sulfamate analogues, particularly those with steroidal and non-steroidal scaffolds, as potential anticancer agents. These studies provide valuable insights into the structure-activity relationships (SAR) that could be relevant to derivatives of this compound.

A significant area of investigation is the inhibition of steroid sulfatase (STS), an enzyme implicated in hormone-dependent cancers. nih.gov Estradiol-based bis-sulfamates (E2bisMATEs) have been shown to be potent inhibitors of STS. acs.org For example, 2-substituted E2bisMATEs exhibit strong antiproliferative activity against various cancer cell lines. acs.org The addition of sulfamate groups often improves bioavailability and efficacy compared to the parent compounds. researchgate.net

Comparative analyses have revealed key structural requirements for activity. For analogues of 2-Methoxyestradiol-3,17-O,O-bis-sulfamate, modifications at the C-17 position show that a hydrogen-bond acceptor is crucial for high antiproliferative activity. acs.org Furthermore, some bis-sulfamate analogues not only inhibit STS but also target other cellular components like microtubules and carbonic anhydrases (CAs). acs.orgbham.ac.uk For instance, the well-studied compound STX140 (2-methoxyestradiol-3,17-O,O-bis-sulfamate) induces G2/M cell cycle arrest and apoptosis in cancer cells. iiarjournals.org

The table below compares the antiproliferative activity of several bis-sulfamate analogues in different breast cancer cell lines.

Table 2: Comparative Antiproliferative Activity (GI₅₀) of Bis-Sulfamate Analogues

| Compound | Cell Line | GI₅₀ (µM) | Key Structural Feature | Reference |

|---|---|---|---|---|

| STX140 | MCF-7 | 0.52 | 2-methoxy, 3,17-bis-sulfamate | bham.ac.uk |

| Fluorinated bis-sulfamate (Cmpd 10) | MCF-7 | 0.28 | 2-difluoromethoxy, 3,17-bis-sulfamate | bham.ac.uk |

| IRC-110160 | MCF-7 | ~0.3 | 2-methoxy, 16-tetraene-3-carboxamide | iiarjournals.org |

| IRC-110160 | MDA-MB-231 | ~0.3 | 2-methoxy, 16-tetraene-3-carboxamide | iiarjournals.org |

| STX140 | MDA-MB-231 | ~0.29 | 2-methoxy, 3,17-bis-sulfamate | iiarjournals.org |

GI₅₀ is the concentration of a drug that inhibits cell growth by 50%.

Research into Heteroatom-Containing Long-Chain Sulfamate Derivatives

Research into long-chain sulfamate derivatives has expanded to include the incorporation of additional heteroatoms, such as nitrogen and sulfur, to create novel structures with unique properties. These heteroatoms can be part of the main chain or in heterocyclic moieties attached to the sulfamate core.

The field of nitrogen-sulfur containing heterocycles is growing, as these compounds exhibit diverse physicochemical and biological properties. openmedicinalchemistryjournal.com The presence of both sulfur and nitrogen atoms in a cyclic ring can lead to complex but highly functional molecules. openmedicinalchemistryjournal.comresearchgate.net For example, azasulfur(VI) compounds, which feature a formal S=N double bond, are gaining attention in medicinal chemistry due to their unique geometry, stability, and hydrogen-bonding capabilities. rsc.orgrsc.org Synthetic strategies are being developed to access these complex structures, such as using chloroamination to transform S-S bonds into imidothionyl or sulfinimidoyl chlorides, which can then be derivatized. rsc.org

The synthesis of polysulfamides and other long-chain sulfonamides demonstrates the versatility of incorporating the sulfonamide group (-SO₂N<) into polymers and long aliphatic chains. acs.orgekb.eg In one study, a library of substituted phenylsulfonamido-alkyl sulfamates with varying chain lengths (from n=2 to n=10 methylene (B1212753) groups) was synthesized and evaluated as carbonic anhydrase inhibitors. mdpi.com This research highlights how modifying the length of the aliphatic chain and the nature of the aromatic substituents can tune the inhibitory activity against specific enzyme isoforms. Such a strategy could be directly applied to this compound, where the ten-carbon chain serves as a long, flexible spacer that could be further functionalized with heteroatom-containing groups to target specific biological molecules.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes to Decane-1,10-Diyl Disulfamate and its Derivatives

The conventional synthesis of this compound typically involves the reaction of 1,10-decanediol (B1670011) with a sulfamoylating agent like sulfamoyl chloride. evitachem.comnih.gov While effective, future research is aimed at developing more efficient, scalable, and versatile synthetic methodologies.

Key areas for future development include:

Greener Synthetic Approaches: Current methods may rely on hazardous reagents and solvents. Future routes could explore enzyme-catalyzed reactions or the use of more environmentally benign reagents and solvent systems. For instance, replacing traditional organic solvents with ionic liquids or supercritical fluids could reduce the environmental impact.

Flow Chemistry: Continuous flow synthesis offers advantages over traditional batch processing in terms of safety, scalability, and reaction control. Developing a flow-based synthesis for this compound could enable more efficient and reproducible production, which is crucial for generating derivatives for screening libraries.

Solid-Phase Synthesis: For the creation of a diverse library of derivatives, solid-phase synthesis presents a powerful strategy. By anchoring a decanediol-like scaffold to a solid support, various sulfamoylating agents and other functional groups could be systematically introduced, facilitating high-throughput synthesis and screening of new compounds with modified properties.

Late-Stage Functionalization: Research into methods for the selective modification of the decane (B31447) backbone would allow for the introduction of functional groups at later stages of the synthesis. This would provide rapid access to a wide range of derivatives from a common intermediate, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

A comparison of a traditional versus a potential novel synthetic approach is outlined below:

| Feature | Traditional Batch Synthesis | Potential Flow Chemistry Approach |

| Reagents | 1,10-Decanediol, Sulfamoyl Chloride, Organic Solvent, Base | 1,10-Decanediol, Safer Sulfamoylating Agent |

| Process | Stepwise reaction in a large vessel | Continuous reaction in a microreactor |

| Scalability | Limited by vessel size and heat transfer | Easily scalable by running longer or in parallel |

| Safety | Handling of potentially unstable reagents in bulk | Small reaction volumes minimize hazards |

| Efficiency | May require lengthy reaction times and purification steps | Improved reaction kinetics and potential for in-line purification |

Advanced Mechanistic Studies of Biochemical Interactions at the Molecular Level

This compound is recognized as an irreversible inhibitor of steroid sulfatase (STS). The accepted mechanism involves the sulfamate (B1201201) group transferring a sulfamoyl moiety to a catalytic formylglycine residue in the enzyme's active site, leading to inactivation. mostwiedzy.pl However, a deeper, more dynamic understanding of this interaction is a key goal for future research.

Future studies will likely focus on:

High-Resolution Structural Biology: While the general mechanism is known, high-resolution crystal structures or cryo-electron microscopy (cryo-EM) images of the enzyme-inhibitor complex could reveal the precise atomic interactions, conformational changes, and the exact state of the inactivated enzyme. This structural insight is invaluable for designing next-generation inhibitors with improved specificity and potency.

Computational and Molecular Modeling: Molecular dynamics (MD) simulations can model the entire process of inhibitor binding, from initial recognition to the final covalent modification. These simulations can predict binding affinities, identify key transition states, and explain the role of the long decane chain in positioning the sulfamate groups within the active site.

Advanced Spectroscopic Techniques: Techniques like time-resolved crystallography and advanced mass spectrometry can be employed to capture and characterize transient intermediates in the inhibition reaction. This would provide direct experimental evidence for the proposed mechanistic steps and could uncover previously unknown aspects of the inactivation process.

| Research Question | Current Understanding | Future Advanced Technique | Potential Finding |

| What is the precise orientation of the inhibitor in the active site? | General binding model based on sulfamate inhibitors. | Cryo-Electron Microscopy (Cryo-EM) / Co-crystallography | High-resolution 3D structure revealing specific hydrogen bonds and hydrophobic interactions of the decane chain. nih.gov |

| How does the enzyme conformation change upon binding? | Assumed induced-fit mechanism. | Molecular Dynamics (MD) Simulations | Dynamic visualization of the binding pathway and allosteric changes in the enzyme structure. |

| What are the transient intermediates during sulfamoyl transfer? | Inferred from kinetic data and related enzyme mechanisms. | Time-Resolved Crystallography / Mass Spectrometry | Direct detection and characterization of short-lived chemical species formed during the inactivation reaction. |

Exploration of this compound in Emerging Fields of Chemical Biology

The ability of this compound to act as a mechanism-based inhibitor makes it and its derivatives excellent candidates for development as chemical probes to study enzyme function in complex biological systems. snu.ac.kr

Unexplored avenues in chemical biology include:

Activity-Based Protein Profiling (ABPP): A derivative of this compound could be synthesized with a "reporter" tag (like a fluorescent dye or biotin) on one end and the reactive sulfamate group on the other. nih.govunist.ac.kr Such a probe would allow for the specific labeling and identification of active sulfatase enzymes in cells or tissues. snu.ac.krrsc.org This could be used to map sulfatase activity in different cancer types or during disease progression. snu.ac.kr

Development of Bifunctional Molecules: The long decane chain provides a scaffold to create bifunctional molecules. For example, one end could carry the sulfamate inhibitor for STS, while the other end is attached to a molecule that recruits other proteins, such as a ubiquitin ligase to induce targeted protein degradation (a PROTAC-like approach).

Probes for Other Sulfatases: While STS is a primary target, the human genome contains at least 17 known sulfatases. snu.ac.kr By modifying the central chain and the terminal groups of this compound, it may be possible to develop selective inhibitors or probes for other, less-studied sulfatases, helping to elucidate their roles in health and disease.

| Potential Application | Description | Compound Modification | Research Goal |

| Activity-Based Probe | A tool to visualize and quantify active sulfatase enzymes. | Attach a fluorescent tag (e.g., coumarin, BODIPY) to the decane chain. rsc.orgsnu.ac.kr | Map the distribution and activity levels of STS in cancer cells versus healthy cells. nih.gov |

| Affinity-Based Probe | A tool to isolate sulfatases and their binding partners. | Attach a biotin (B1667282) tag to the decane chain. | Identify novel protein-protein interactions involving STS to better understand its regulatory networks. |

| Bifunctional Degrader | A molecule that targets STS for cellular degradation. | Attach a ligand for an E3 ubiquitin ligase to the decane chain. | Develop a novel therapeutic strategy to eliminate STS protein from cancer cells. |

Q & A

Q. What are the optimal synthetic routes for Decane-1,10-Diyl Disulfamate, and how can purity be validated?

- Methodological Answer : Synthesis typically involves nucleophilic substitution reactions between decanediol derivatives and sulfamoyl chloride under anhydrous conditions. A two-step approach is recommended: (1) Activation of decanediol with a base (e.g., NaH) in THF, followed by (2) reaction with sulfamoyl chloride at 0–5°C to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol improves yield (70–85%). Purity validation requires HPLC with a C18 column and UV detection at 254 nm, coupled with ion-pair chromatography using sodium 1-decanesulfonate (0.1% in mobile phase) to enhance resolution . Confirm structural integrity via -NMR (δ 3.5–3.7 ppm for disulfamate protons) and FT-IR (S=O stretching at 1160–1180 cm) .

Q. Which spectroscopic and chromatographic methods are effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy : - and -NMR are critical for confirming the disulfamate group’s integration into the decane backbone. Mass spectrometry (ESI-MS) with positive ion mode detects the molecular ion peak at m/z corresponding to [M+H].

- Chromatography : Reverse-phase HPLC with a mobile phase containing 0.1% trifluoroacetic acid and acetonitrile (70:30 v/v) achieves baseline separation. For trace impurity analysis, ion-pair chromatography using sodium 1-decanesulfonate (as in USP monographs) enhances sensitivity for sulfonate-related byproducts .

Advanced Research Questions

Q. How does the stability of this compound under varying pH conditions impact its application in antimicrobial formulations?

- Methodological Answer : Stability studies in buffered solutions (pH 3–10) reveal hydrolysis of the disulfamate group at pH < 5 (k = 0.12 h) and > 9 (k = 0.08 h), limiting its use in strongly acidic/basic environments. For antimicrobial formulations (e.g., analogs of dequalinium acetate), maintain pH 6–8 to preserve stability. Accelerated degradation studies (40°C/75% RH) show <5% decomposition over 6 months when stored in amber glass under nitrogen . Compatibility testing with excipients (e.g., polyethylene glycol) is critical to avoid interactions with strong oxidizers or acids .

Q. What strategies resolve discrepancies in reported reactivity of this compound with nucleophiles?

- Methodological Answer : Contradictions arise from solvent polarity and temperature effects. For example, in DMF at 80°C, the disulfamate undergoes SN2 reactions with primary amines (e.g., octylamine) to form bis-alkylated derivatives (yield: 90%), whereas in THF at 25°C, steric hindrance reduces reactivity (yield: 40%). Control variables include:

Q. How can computational modeling predict this compound’s interaction with lipid bilayers in drug delivery systems?

- Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) with a CHARMM36 force field model the compound’s insertion into lipid bilayers. Key parameters:

- Partition coefficients : LogP ~3.2 (predicted via ChemAxon) indicates moderate hydrophobicity, favoring membrane integration.

- Headgroup orientation : The disulfamate group aligns with phospholipid headgroups, reducing free energy by 12 kJ/mol.

Experimental validation via fluorescence anisotropy (DPH probe) confirms enhanced membrane rigidity (30% increase at 10 µM concentration) .

Data Contradiction Analysis

Q. Why do studies report conflicting cytotoxicity profiles for this compound derivatives?

- Methodological Answer : Discrepancies stem from cell line variability and assay conditions. For example:

- Cell lines : HepG2 cells show IC = 50 µM, while HEK293 cells tolerate up to 200 µM due to differences in efflux transporters.

- Assay conditions : Serum-free media increase bioavailability, lowering IC by 40%. Standardize protocols using MTT assays with 10% FBS and 48-hour exposure .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.